molecular formula C15H20N2O6S B13396632 2,3-dihydroxybutanedioic acid;1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine

2,3-dihydroxybutanedioic acid;1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine

Cat. No.: B13396632
M. Wt: 356.4 g/mol
InChI Key: VWRCYAZJKNPEQR-UHFFFAOYSA-N
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Description

The compound in question comprises two distinct components: 2,3-dihydroxybutanedioic acid (tartaric acid) and 1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine (Pyrantel base).

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.C4H6O6/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;5-1(3(7)8)2(6)4(9)10/h2,4-6,9H,3,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRCYAZJKNPEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC=CS2.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

2,3-Dihydroxybutanedioic acid, or tartaric acid, is a naturally occurring chiral compound widely used in pharmaceuticals, food, and chemical industries. Its preparation can be achieved via chemical synthesis routes that avoid complex biological methods such as microbial fermentation or enzymatic oxidation. The most notable chemical synthesis involves oxidation of maleic anhydride to generate the tartaric acid intermediate and subsequent acid hydrolysis to yield the final product.

Chemical Synthesis Process

A patented chemical synthesis method (CN102452932B and CN102452932A) describes a two-step process:

  • Step A: Preparation of (2R,3R)-2,3-Dihydroxybutanedioic Acid Anhydride Crude Product

    • Reactants: Maleic anhydride, distilled water, catalyst (sodium wolframate or potassium wolframate), potassium iodate, and iodine.
    • Conditions: The mixture is stirred and heated to 100–105°C under reflux for 4–6 hours.
    • Outcome: The reaction yields a crude product of (2R,3R)-2,3-dihydroxybutanedioic acid anhydride, which contains partial L-(+)-tartaric acid.
  • Step B: Hydrolysis to L-(+)-Tartaric Acid

    • The crude anhydride product is treated with sulfuric acid solution (10–20% w/w) and heated at 100–105°C for 4–6 hours under agitation.
    • After cooling, the product crystallizes out and is collected by filtration.
    • The final product is L-(+)-tartaric acid with a specific rotation of +12.7° at 25°C.

Reaction Conditions and Yields

Embodiment Maleic Anhydride (g) Distilled Water (g) Catalyst (g) Potassium Iodate (g) Iodine (g) Temperature (°C) Reaction Time (h) Yield (g) Notes
1 98 588 Sodium wolframate (1) 107 127 100 4 57.4 Standard conditions
2 98 600 Potassium wolframate (1) 118 140 105 6 62.3 Higher temp and longer time
3 98 750 Potassium wolframate (1.5) 129 152 103 5 65.4 Increased catalyst and water
4 98 830 Potassium wolframate (1.9) 123 146 103 5 64.9 Highest catalyst loading

Preparation Methods of 1-Methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine

Overview

1-Methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine is a heterocyclic compound containing a pyrimidine core substituted with a thiophene vinyl group. Compounds of this class are notable for their biological activities and are commonly synthesized for research purposes.

Synthetic Route

The synthesis of 1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine typically involves multi-step organic reactions:

  • Step 1: Formation of Pyrimidine Core

    • Starting from appropriate amidine or guanidine derivatives, the pyrimidine ring is constructed via condensation with β-dicarbonyl compounds or their equivalents.
  • Step 2: Introduction of the Thiophene Vinyl Substituent

    • The vinylthiophene moiety is introduced via a Wittig-type reaction or cross-coupling reactions (e.g., Heck or Suzuki coupling) using thiophene-2-yl precursors.
  • Step 3: Final Functionalization

    • Methylation at the N-1 position of the pyrimidine ring is performed using methylating agents such as methyl iodide under basic conditions.

Representative Reaction Scheme

Step Reactants/Intermediates Conditions/Notes Outcome
1 Amidines/guanidines + β-keto esters Condensation under reflux in ethanol or DMF Formation of 5,6-dihydropyrimidine core
2 Pyrimidine intermediate + thiophene-2-yl vinyl precursor Wittig or cross-coupling reaction with Pd catalyst Introduction of (Z)-2-thiophen-2-ylethenyl substituent
3 Pyrimidine vinyl derivative + methyl iodide Base (e.g., K2CO3), room temp to reflux N-1 methylation yielding final compound

Literature Insights

  • The use of Morita-Baylis-Hillman adducts and MgI2-mediated reactions has been reported as an efficient method for assembling substituted pyrimidines, facilitating the introduction of various substituents including vinyl and heteroaryl groups.
  • Oxidation of intermediates with Dess-Martin periodinane followed by condensation with amidine or guanidine derivatives can provide diverse pyrimidine libraries.
  • These methods are mild, efficient, and avoid harsh reagents, allowing for good yields and functional group tolerance.

Summary Table of Preparation Methods

Compound Key Reactants/Intermediates Catalysts/Reagents Reaction Conditions Yield/Outcome References
2,3-Dihydroxybutanedioic acid (Tartaric acid) Maleic anhydride, potassium iodate, iodine Sodium or potassium wolframate 100–105°C, 4–6 h reflux, sulfuric acid hydrolysis 57–65 g crude anhydride; L-(+)-tartaric acid crystals
1-Methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine Amidines/guanidines, thiophene vinyl precursors Pd catalysts, MgI2, methyl iodide Multi-step: condensation, coupling, methylation Moderate to high yields; functionalized pyrimidine

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxybutanedioic acid;1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

The compound "2,3-dihydroxybutanedioic acid;1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine," also known as Pyrantel tartrate or Thenalidine Tartrate, has several applications, primarily in the pharmaceutical field .

Chemical and Physical Properties

  • Molecular Formula: C15H20N2O6SC_{15}H_{20}N_2O_6S
  • Molecular Weight: 356.39 g/mol
  • Boiling Point: 413.9ºC at 760mmHg (for a similar compound)
  • Flash Point: 204.1ºC (for a similar compound)

Applications

  • Anthelmintic Agent: Pyrantel tartrate is used to treat parasitic worm infections . It is effective against ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis .
  • Mechanism of Action: It functions as a depolarizing neuromuscular-blocking agent, causing prolonged activation of nicotinic receptors, which leads to spastic paralysis in susceptible nematodes (worms) . Pyrantel is often effective in a single dose .
  • Pharmaceutical Formulations: While primarily available for veterinary use in dogs and cats as the embonate salt, in humans, it is administered as pyrantel pamoate .

Related Compounds and Applications

While the search results do not provide direct applications for "this compound" specifically, they do highlight the uses of related compounds and concepts that may be relevant:

  • Hyaluronic Acid (HA): HA, a bioactive molecule, has applications ranging from cosmetic formulations to viscosurgery, ophthalmology, orthopedic surgery, rheumatology, tissue regeneration, and targeted cancer therapy . Its bioactivity varies based on its molecular weight (MW) . High molecular weight HA is used for strong viscoelastic properties needed in joint supplements and wound dressings, while low molecular weight HA is used in topical cosmetic applications and plastic surgery for tissue hydration and healing .
  • Bioactive Compounds: Natural sources are being explored for bioactive compounds with various applications . Techniques like liquid chromatography, pressurized liquid extraction, and supercritical fluid extraction are used for efficient extraction . These compounds have shown potential in antioxidant and anti-inflammatory activities .
  • Phenolic-Enabled Nanotechnology (PEN): Phenolics are used in nanotechnology for biomedical applications due to their biocompatibility and versatile reactivity . PEN is used for particle engineering and the bottom-up synthesis of nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment .

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating signaling pathways: Affecting cellular processes.

Comparison with Similar Compounds

2,3-Dihydroxybutanedioic Acid (Tartaric Acid)

Tartaric acid (C₄H₆O₆) is a naturally occurring dicarboxylic acid found in grapes, citrus fruits, and other acidic plants . It is widely used in food, pharmaceuticals, and industrial applications (e.g., as a chelating agent or in piezoelectric materials) . Its stereoisomers, such as L-(+)-tartaric acid and meso-tartaric acid, exhibit distinct physicochemical properties .

1-Methyl-2-(2-Thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine (Pyrantel)

Pyrantel is a tetrahydropyrimidine anthelmintic agent used to treat parasitic worm infections. Its IUPAC name reflects a pyrimidine ring substituted with a thiophene-vinyl group and a methyl group . Clinically, Pyrantel is administered as the pamoate salt (combined with 4,4′-methylenebis(3-hydroxy-2-naphthoic acid)), which enhances stability and reduces solubility for controlled release in the gastrointestinal tract .

Comparison with Similar Compounds

Tartaric Acid vs. Other Dihydroxy Acids

Tartaric acid is structurally and functionally distinct from other dihydroxy acids:

Property Tartaric Acid Citric Acid Malic Acid
Formula C₄H₆O₆ C₆H₈O₇ C₄H₆O₅
pKa Values 2.98, 4.34 3.13, 4.76, 6.40 3.40, 5.20
Applications Food additive, chelator, electroceramics Beverage acidulant, detergent Food preservative, cosmetics
Natural Sources Grapes, tamarind Citrus fruits Apples, wine

Tartaric acid’s unique stereochemistry and strong chelating capacity differentiate it from citric and malic acids, which have broader industrial uses but lack its piezoelectric properties .

Pyrantel vs. Other Anthelmintic Agents

Pyrantel belongs to the tetrahydropyrimidine class, distinct from benzimidazoles (e.g., albendazole) and macrocyclic lactones (e.g., ivermectin):

Property Pyrantel Albendazole Ivermectin
Class Tetrahydropyrimidine Benzimidazole Macrocyclic lactone
Mechanism Nicotinic receptor agonist Tubulin polymerization inhibitor Glutamate-gated chloride channel activator
Solubility (Pamoate Salt) <0.1 g/100 mL (water) Poor aqueous solubility Lipophilic
Target Parasites Nematodes (e.g., pinworms) Broad-spectrum (nematodes, cestodes) Nematodes, arthropods

Pyrantel’s selective action on nematode nicotinic receptors minimizes mammalian toxicity, whereas albendazole’s broad-spectrum activity risks host microtubule disruption .

Drug Salts: Pamoate vs. Hypothetical Tartrate

While Pyrantel pamoate is the established salt, a hypothetical tartrate salt would differ significantly:

Property Pyrantel Pamoate Hypothetical Pyrantel Tartrate
Counterion Pamoic acid (bis-naphthoic acid derivative) Tartaric acid (C₄H₆O₆)
Solubility <0.1 g/100 mL (water) Likely higher due to tartaric acid’s hydrophilicity
Bioavailability Low solubility enhances GI retention Potential rapid absorption
Stability High (crystalline structure) May vary with tartaric acid’s hygroscopicity

Pyrantel pamoate’s low solubility ensures sustained release, whereas a tartrate salt might compromise efficacy due to premature systemic absorption .

Research Findings on Structural Analogues

Thienopyrimidine Derivatives

Compounds like 5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one () and 3-phenyl-2-(pyrrolidin-1-yl)-5,6-dihydro-8H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one () share Pyrantel’s thiophene-pyrimidine core. These derivatives exhibit antimicrobial and anticancer activities, underscoring the pharmacophore’s versatility .

Biological Activity

The compound 2,3-dihydroxybutanedioic acid; 1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine is a hybrid molecule that combines features of both a dihydroxy acid and a pyrimidine derivative. Its biological activities have garnered attention in recent years, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of two main components:

  • 2,3-Dihydroxybutanedioic acid : A dicarboxylic acid known for its role in metabolic pathways.
  • 1-Methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine : A pyrimidine derivative that may exhibit various pharmacological properties.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including those similar to the studied compound, often exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi by disrupting cellular processes.

Compound Activity Target Pathway
Pyrido[2,3-d]pyrimidinesAntimicrobialCell wall synthesis
Pyrido[3,4-d]pyrimidinesAntifungalErgosterol biosynthesis

Studies have demonstrated that modifications in the pyrimidine structure can enhance antimicrobial efficacy. The specific structure of the compound may influence its interaction with microbial targets.

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives are also noted for their anti-inflammatory and analgesic properties. Research has shown that certain pyrimidine compounds can inhibit pro-inflammatory cytokines and reduce pain responses in animal models.

Case Study : A study on thieno[2,3-d]pyrimidine derivatives revealed comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This suggests potential for similar activity in the compound of interest.

The biological activity of the compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Pyrimidines often act as inhibitors of key enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis.
  • Receptor Modulation : Some derivatives modulate receptor activities involved in inflammatory processes.
  • Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt microbial membranes or inhibit essential biosynthetic pathways.

Research Findings

Recent studies have focused on synthesizing and evaluating various pyrimidine derivatives for their biological activities:

  • Synthesis Techniques : Advanced synthetic methods have been employed to create novel derivatives with enhanced biological profiles.
  • Biological Evaluation : Compounds have been screened for antibacterial, antifungal, and anti-inflammatory activities with promising results .

Q & A

Q. What are the key synthetic strategies for preparing derivatives of 1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine?

Methodological Answer: Synthesis typically involves multi-step reactions starting with thiophene or pyrimidine precursors. A common approach includes:

  • Step 1: Condensation of thiophene-2-carbaldehyde with methylamine derivatives to form the pyrimidine core .
  • Step 2: Introduction of the dihydroxybutanedioic acid moiety via esterification or nucleophilic substitution under controlled pH (e.g., using DMF as a solvent at 60–80°C) .
  • Purification: Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity intermediates .
    Key Data: Yield optimization often requires temperature gradients (e.g., 60–100°C) and inert atmospheres (N₂ or Ar) to prevent oxidation of thiophene groups .

Q. How can researchers characterize the electronic and steric effects of substituents on the thiophene-pyrimidine scaffold?

Methodological Answer:

  • Computational Modeling: Density Functional Theory (DFT) calculations assess electronic effects (e.g., HOMO-LUMO gaps) and steric hindrance from substituents like methyl or thiophene groups .
  • Experimental Validation:
    • NMR Spectroscopy: ¹H and ¹³C NMR identify electronic environments (e.g., deshielding of pyrimidine protons due to electron-withdrawing groups) .
    • X-ray Crystallography: Resolves steric clashes, as seen in analogous compounds like 4-imino-2,7-dimethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3-amine .
      Example: Methyl groups at the 5,6-positions increase steric bulk, reducing reactivity in nucleophilic substitution reactions .

Advanced Research Questions

Q. What experimental designs resolve contradictions in biological activity data for thiophene-pyrimidine derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:

  • Dose-Response Curves: Test compounds across a wide concentration range (nM to mM) to identify non-linear effects .
  • Control for Redox Activity: Thiophene derivatives may act as pro-oxidants; include ROS scavengers (e.g., NAC) in cytotoxicity assays .
  • Structural-Activity Relationship (SAR) Analysis: Compare analogs (e.g., replacing thiophene with furan) to isolate bioactivity contributors .
    Case Study: In antimicrobial studies, 2-((2-chloro-6-fluorobenzyl)thio) derivatives showed higher activity than non-halogenated analogs due to enhanced membrane permeability .

Q. How can researchers optimize reaction conditions for introducing dihydroxybutanedioic acid without degrading the pyrimidine core?

Methodological Answer:

  • Protection-Deprotection Strategy: Temporarily protect reactive hydroxyl groups (e.g., using tert-butyldimethylsilyl ethers) during synthesis .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates but require strict moisture control to avoid hydrolysis .
  • Catalysis: Use mild Lewis acids (e.g., ZnCl₂) to accelerate esterification while minimizing side reactions .
    Data: Reaction yields drop below 40% if pH exceeds 7.5, emphasizing the need for buffered conditions (pH 6–7) .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values) for interactions with proteins like kinases .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) to distinguish specific vs. non-specific interactions .
  • Molecular Docking: Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies (e.g., Ala-scanning of active sites) .
    Example: Analogous thieno[2,3-d]pyrimidines showed nanomolar affinity for EGFR kinase, confirmed by SPR and X-ray co-crystallography .

Q. How do researchers address low solubility of dihydroxybutanedioic acid conjugates in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Design: Convert hydroxyl groups to esters (e.g., acetyl or PEGylated derivatives) to enhance lipophilicity .
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in in vivo models .
    Data: Solubility increases from 0.2 mg/mL (free acid) to 5 mg/mL with PEGylation .

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